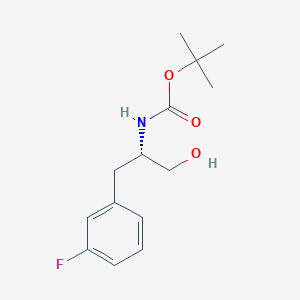(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate
CAS No.: 944470-56-8
Cat. No.: VC6032272
Molecular Formula: C14H20FNO3
Molecular Weight: 269.316
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944470-56-8 |
|---|---|
| Molecular Formula | C14H20FNO3 |
| Molecular Weight | 269.316 |
| IUPAC Name | tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1 |
| Standard InChI Key | HFOFNJNYQFXYDX-LBPRGKRZSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate possesses the molecular formula C₁₄H₂₀FNO₃ and a molecular weight of 269.31 g/mol . Its IUPAC name, N-tert-butoxycarbonyl-3-fluoro-L-phenylalaninol, reflects the tert-butyl carbamate group, 3-fluorophenyl moiety, and secondary alcohol functionality . The (S)-configuration at the chiral center ensures stereochemical specificity, a critical attribute for interactions with biological targets.
Table 1: Key Physicochemical Properties
Structural Characterization
X-ray crystallography and NMR studies confirm the compound’s planar 3-fluorophenyl ring connected to a propan-2-yl backbone. The tert-butyl carbamate group (-OC(=O)NHR) provides steric bulk, influencing solubility and reactivity . The hydroxyl group at position 3 enables hydrogen bonding, critical for enzymatic interactions in drug candidates.
Synthesis and Optimization
Primary Synthetic Route
The most efficient synthesis involves a two-step reduction of N-Boc-3-fluoro-L-phenylalanine (CAS: 114873-01-7) using borane-THF complex :
Step 1:
-
Reactants: N-Boc-3-fluoro-L-phenylalanine (10 g, 35.3 mmol), borane-THF (88 mmol, 1 M in THF)
-
Conditions: Tetrahydrofuran (200 mL), 0°C, 12 hours
-
Mechanism: Borane-mediated reduction of the carboxylic acid to a primary alcohol.
Step 2:
-
Quenching: Acetic acid:methanol (8:50 v/v, 58 mL)
-
Workup: Partitioning with saturated NaHCO₃ and dichloromethane (DCM), silica gel chromatography (hexanes:EtOAc 1:1)
This method preserves the (S)-configuration, as evidenced by chiral HPLC and optical rotation data.
Alternative Approaches
Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) have been explored to install the hydroxyl group stereospecifically, though yields remain lower (~60%) compared to borane reduction.
Pharmaceutical and Chemical Applications
Intermediate in API Synthesis
The compound’s fluorophenyl and carbamate groups make it indispensable for synthesizing:
-
Neurological agents: Dopamine receptor modulators targeting Parkinson’s disease .
-
Cardiovascular drugs: Beta-blockers with enhanced blood-brain barrier permeability .
-
Enzyme inhibitors: MAGL (monoacylglycerol lipase) inhibitors for pain management, as seen in structurally related carbamates .
Chiral Building Block
Its enantiomeric purity (>95% ee) enables asymmetric synthesis of:
-
Peptidomimetics: Backbone modifications for protease-resistant drug candidates .
-
Small-molecule libraries: High-throughput screening for kinase inhibitors .
| Supplier | Purity | Price (1 g) | Lead Time |
|---|---|---|---|
| VulcanChem | ≥95% | $314.00 | 10–20 days |
| MySkinRecipes | ≥95% | ฿14,94 | 10–20 days |
Future Directions
Research opportunities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume